molecular formula C18H22O2 B079090 2-Naphthyl caprylate CAS No. 10251-17-9

2-Naphthyl caprylate

Cat. No. B079090
CAS RN: 10251-17-9
M. Wt: 270.4 g/mol
InChI Key: CXVZBUOSDMLXNK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

2-Naphthyl caprylate has a molecular formula of C18H22O2 and a molecular weight of 270.37 . It contains a total of 43 bonds, including 21 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

2-Naphthyl caprylate has a molecular weight of 270.37 g/mol . It is a white to off-white crystalline powder . The melting point is 35-37 °C, and the predicted boiling point is 394.2±11.0 °C . The predicted density is 1.039±0.06 g/cm3 .

Scientific Research Applications

Lipase and Phospholipase Activity Measurement in Marine Organisms

  • Application Summary: 2-Naphthyl caprylate is used as a substrate in the measurement of lipase and phospholipase activity in marine organisms . These enzymes play a crucial role in fat digestion and lipid metabolism in marine animals, plants, and microorganisms .
  • Methods of Application: The methods for measuring lipase and phospholipase activity involve spectrophotometric techniques that measure the release of β-naphthol from its esters from 2-naphthyl derivative substrates with different fatty acid conjugates . However, the main disadvantage of 2-naphthyl substrates (mainly 2-naphthyl caprylate, 8C length fatty acid, or higher fatty acid length) is the requirement of organic solvents to clarify the reaction mixture for proper absorbance reading .
  • Results/Outcomes: The methods have been applied in several studies on different crustaceans and fish species .

Chromogenic Substrate for Carboxylesterase and Lipase

  • Application Summary: 2-Naphthyl caprylate is used as a chromogenic substrate for the enzymes carboxylesterase and lipase . Upon hydrolyzation, 2-naphthol is released .
  • Methods of Application: The application involves the coupling of 2-naphthol with a diazonium salt to form the corresponding azo-dye . Naphthols can also be detected by fluorescence analysis .
  • Results/Outcomes: This method can be used in a colorimetric assay for the extracellular lipase of Pseudomonas fluorescent B52 .

Safety And Hazards

2-Naphthyl caprylate is considered hazardous . It has acute oral toxicity and acute inhalation toxicity . It can cause specific target organ toxicity upon repeated exposure, with the kidney and liver being the target organs . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in a well-ventilated area .

Relevant Papers One relevant paper discusses the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . The paper provides a comprehensive review of recent data pertaining to multicomponent reactions, wherein heterocyclic compounds are synthesized utilizing 2-naphthol as one of the starting materials .

properties

IUPAC Name

naphthalen-2-yl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-2-3-4-5-6-11-18(19)20-17-13-12-15-9-7-8-10-16(15)14-17/h7-10,12-14H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVZBUOSDMLXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145235
Record name 2-Naphthyl caprylate
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Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl caprylate

CAS RN

10251-17-9
Record name 2-Naphthalenyl octanoate
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Record name 2-Naphthyl caprylate
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Record name 10251-17-9
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Record name 2-Naphthyl caprylate
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Record name 2-NAPHTHYL CAPRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
HA Ramsey - Clinical Chemistry, 1957 - academic.oup.com
… Such action with 2-naphthyl caprylate and 2-naphthyl palmitate, as well as many other esters, … on the rate at which 2-naphthyl caprylate is hydrolyzed is illustrated in Fig. 4. The source of …
Number of citations: 13 academic.oup.com
C Pennacchia, G Blaiotta, O Pepe… - Journal of Applied …, 2008 - academic.oup.com
… lipase (score = 2, with exception of the strain I2 with score = 1) activities on hydrolysing the 4‐carbon substrate 2‐naphthyl butyrate and the 8‐carbon substrate 2‐naphthyl caprylate …
Number of citations: 103 academic.oup.com
S Youngchim, N Vanittanakom, AJ Hamilton - Sabouraudia, 1999 - academic.oup.com
The cell-associated and extracellular enzymatic activities were examined in a total of 10 Penicillium marneffei isolates. Both mycelia and yeast expressed alkaline phosphatase, acid …
Number of citations: 28 academic.oup.com
JFU Iranzo, AIB Perez, PMI Canas - Food microbiology, 1998 - Elsevier
Seventy-four wine strains of theSaccharomycesgenus were tested to study their oenological characteristics and enzymatic activities. These strains were isolated from spontaneous …
Number of citations: 56 www.sciencedirect.com
N Estrada, M de Jesús Romero… - … and Physiology Part C …, 2007 - Elsevier
This study documents effects of the toxic dinoflagellate Gymnodinium catenatum, a producer of paralytic shellfish poison, on juvenile farmed (5.9±0.39 cm) giant lions-paw scallop …
Number of citations: 90 www.sciencedirect.com
HA Ravin, AM Seligman - Archives of Biochemistry and Biophysics, 1953 - Elsevier
… The results were plotted graphically in terms of the percentage of the rate of hydrolysis of the most susceptible substrate (2-naphthyl caprylate) to provide a profile of the characteristic …
Number of citations: 86 www.sciencedirect.com
AS Yaakop, KG Chan, HM Gan, KM Goh - Marine genomics, 2015 - Elsevier
… campisalis SF-57 T hydrolysed more than 30 nanomoles of 2-naphthyl butyrate and 2-naphthyl caprylate in less than 24 h of incubation. Under the same experimental setup, J. soli, J. …
Number of citations: 3 www.sciencedirect.com
J Dziekońska-Rynko - Helminthologia, 2006 - Springer
The activity of hydrolases was measured in the perienteric fluid, muscles and three sections of the intestine of female Ascaris suum. In none of the examined samples was the activity of …
Number of citations: 2 link.springer.com
JW Jooste, DE Moreland - Phytochemistry, 1963 - Elsevier
… Only cucumber enzymes hydroly~d 2-naphthyl caprylate (NC) under the conditions of the experiments. Enzymes from all four species hydrolyzed NPOA. Soybean enzymes hydrolyzed …
Number of citations: 31 www.sciencedirect.com
NM Brennan, R Brown… - … of Systematic and …, 2001 - microbiologyresearch.org
… The isolates produced alkaline phosphatase, esterase (2-naphthyl butyrate as substrate), esterase lipase (2-naphthyl caprylate as substrate), leucine arylamidase (-leucine 2-…
Number of citations: 68 www.microbiologyresearch.org

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